molecular formula C13H15Cl2N5O B10923440 5-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide

5-cyclopropyl-N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10923440
M. Wt: 328.19 g/mol
InChI Key: DEYUMWCZYAXHRI-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-N~3~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-N~3~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with a cyclopropyl halide.

    Attachment of the dichloromethylpyrazole moiety: This is done through a nucleophilic substitution reaction where the pyrazole ring is reacted with 4,5-dichloro-1-methyl-1H-pyrazole-3-carboxylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-N~3~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

5-CYCLOPROPYL-N~3~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-N~3~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-1-methyl-1H-pyrazole-3-carboxamide: This compound shares the pyrazole core and dichloromethyl group.

    Cyclopropylpyrazole derivatives: These compounds share the cyclopropyl group and pyrazole core.

Uniqueness

5-CYCLOPROPYL-N~3~-[(4,5-DICHLORO-1-METHYL-1H-PYRAZOL-3-YL)METHYL]-N~3~-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the combination of its cyclopropyl group, dichloromethylpyrazole moiety, and carboxamide functionality. This unique structure may confer specific biological activities and chemical properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H15Cl2N5O

Molecular Weight

328.19 g/mol

IUPAC Name

5-cyclopropyl-N-[(4,5-dichloro-1-methylpyrazol-3-yl)methyl]-N-methyl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C13H15Cl2N5O/c1-19(6-10-11(14)12(15)20(2)18-10)13(21)9-5-8(16-17-9)7-3-4-7/h5,7H,3-4,6H2,1-2H3,(H,16,17)

InChI Key

DEYUMWCZYAXHRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)CN(C)C(=O)C2=NNC(=C2)C3CC3)Cl)Cl

Origin of Product

United States

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